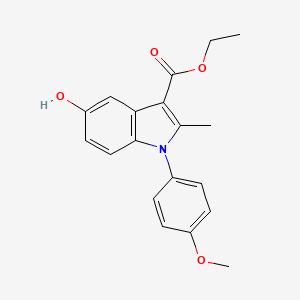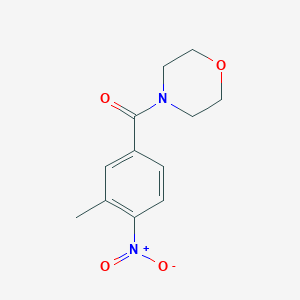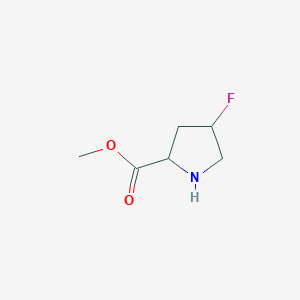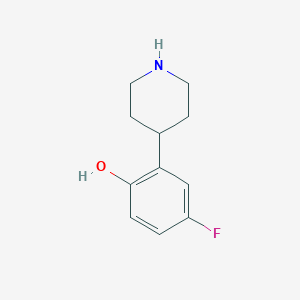
4-fluoro-2-(piperidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-(piperidin-4-yl)phenol is a chemical compound that features a fluorine atom, a piperidine ring, and a phenol group
Preparation Methods
The synthesis of 4-fluoro-2-(piperidin-4-yl)phenol involves several steps. One common method includes the reaction of 4-fluorophenol with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-fluoro-2-(piperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-fluoro-2-(piperidin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-fluoro-2-(piperidin-4-yl)phenol can be compared with other similar compounds, such as:
4-Fluorophenol: Lacks the piperidine ring, making it less versatile in certain applications.
2-Piperidin-4-ylphenol: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoro-2-piperidin-4-ylbenzene: Similar structure but lacks the hydroxyl group, impacting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
4-fluoro-2-piperidin-4-ylphenol |
InChI |
InChI=1S/C11H14FNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |
InChI Key |
RCPODEZLVPWEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8800424.png)
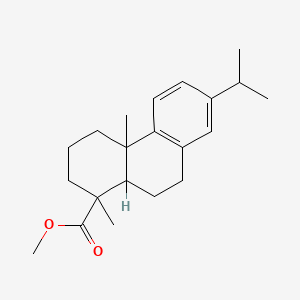
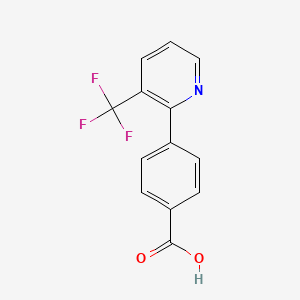



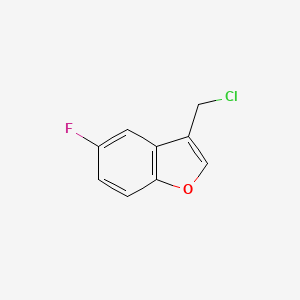
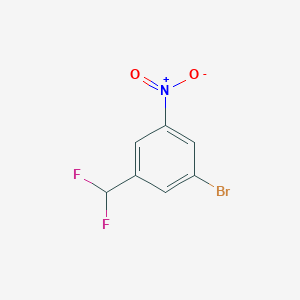
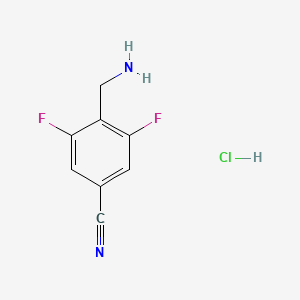
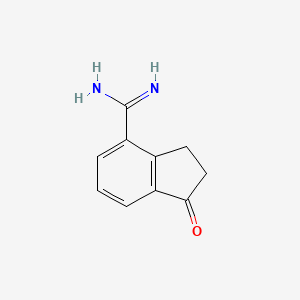
![(S)-1,2,3,3A-Tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B8800502.png)
